

A Comparative Guide to (R)-Carvedilol-d4 Quantification Methods in Human Plasma

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Compound of Interest

Compound Name: (R)-Carvedilol-d4

Cat. No.: B12402821

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Introduction

Carvedilol is a non-selective beta/alpha-1 adrenergic receptor blocker used in the management of hypertension and heart failure. It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being primarily responsible for the beta-blocking activity. The accurate quantification of specific enantiomers and their deuterated analogs, such as **(R)-Carvedilol-d4**, is crucial in pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of various analytical methods for the quantification of carvedilol enantiomers in human plasma, with a focus on providing researchers, scientists, and drug development professionals with the necessary data to evaluate and select appropriate methodologies. While direct inter-laboratory comparison studies for **(R)-Carvedilol-d4** are not readily available in published literature, this guide synthesizes data from several validated single-laboratory studies to offer a comparative perspective.

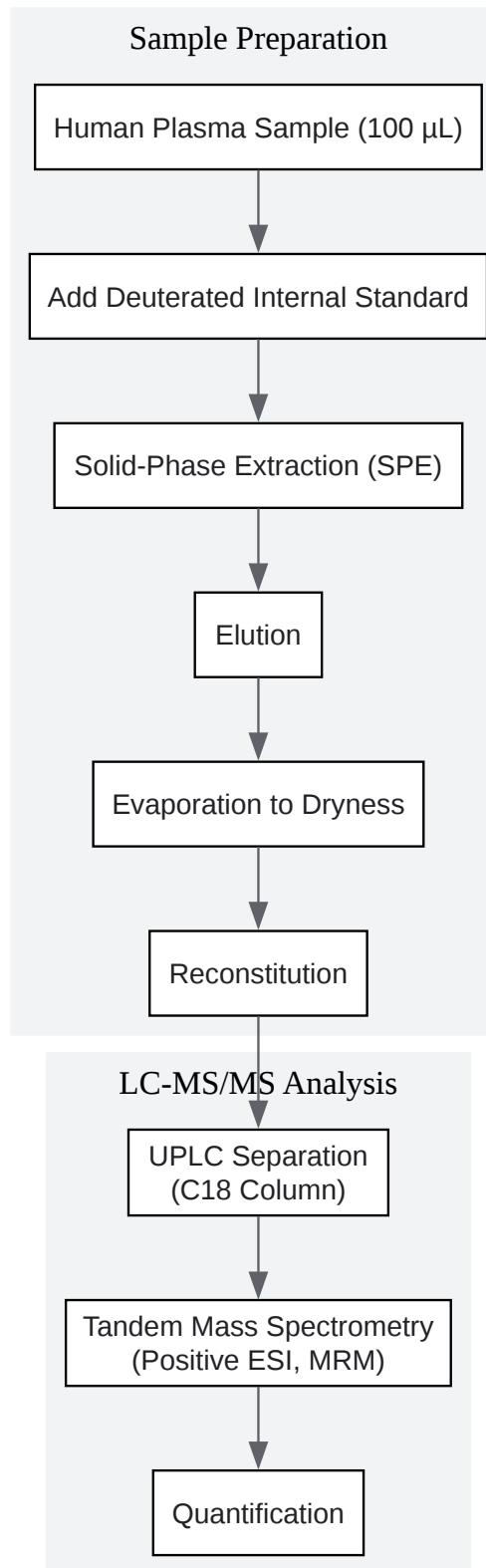
Quantitative Performance of Bioanalytical Methods

The following table summarizes the key performance parameters of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of carvedilol and its enantiomers in human plasma. These methods often utilize deuterated internal standards, and their validation data provides a benchmark for what can be expected in terms of performance.

Parameter	Method 1 (UPLC-MS/MS) [1]	Method 2 (Enantioselective LC-MS/MS) [2]	Method 3 (RP-HPLC-UV)[3]	Method 4 (LC-MS/MS for DBS)[4]
Analyte(s)	Carvedilol, 4'-hydroxyphenyl carvedilol	(R)- & (S)-Carvedilol, (R)- & (S)-4'-hydroxyphenyl carvedilol	Carvedilol	Carvedilol, Enalaprilat, Perindoprilat
Internal Standard	Deuterated carvedilol & metabolite	Stable-labeled internal standards	Carbamazepine	Carvedilol-d5, Enalaprilat-d5, Perindoprilat-13C3
Matrix	Human Plasma	Human Plasma	Human Plasma	Dried Blood Spots (DBS)
Linearity Range	0.05-50 ng/mL (Carvedilol)	0.200-100 ng/mL ((R)- & (S)-Carvedilol)	4-60 ng/mL	1.00–200 ng/mL
Accuracy (%)	96.4 to 103.3	Within ± 9.4 of nominal	Within 0.5	Not explicitly stated
Precision (% CV)	0.74 to 3.88 (Intra- & Inter-batch)	Within 11.9 (Intra- & Inter-assay)	1.528-2.469 (Intra-day), 2.046-3.797 (Inter-day)	Not explicitly stated
LLOQ	0.05 ng/mL (Carvedilol)	0.200 ng/mL ((R)- & (S)-Carvedilol)	4 ng/mL	1.00 ng/mL
Recovery (%)	94-99	>76	Not explicitly stated	Not explicitly stated

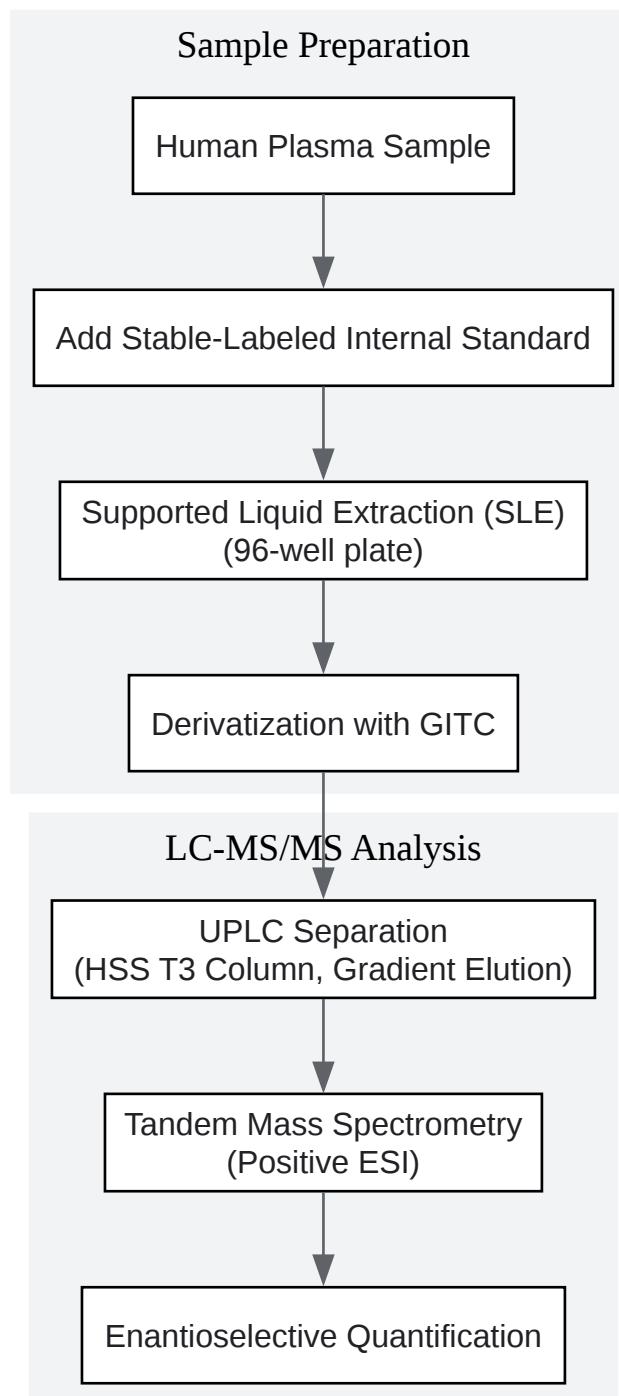
Experimental Workflows

The following diagrams illustrate common experimental workflows for the quantification of carvedilol from biological matrices.



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Caption: Workflow for UPLC-MS/MS quantification of Carvedilol using SPE.

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Caption: Enantioselective LC-MS/MS workflow with SLE and derivatization.

Detailed Experimental Protocols

Below are detailed methodologies from the cited studies, which can be adapted for the quantification of **(R)-Carvedilol-d4**.

Method 1: UPLC-MS/MS for Carvedilol and its Metabolite[\[1\]](#)

- Sample Preparation:
 - To 100 µL of human plasma, the deuterated internal standards are added.
 - The samples undergo solid-phase extraction (SPE).
 - The eluate is evaporated to dryness and the residue is reconstituted before injection.
- Liquid Chromatography:
 - System: Waters Acquity UPLC
 - Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)
 - Mobile Phase: Acetonitrile-4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid (78:22, v/v)
 - Flow Rate: Not explicitly stated.
 - Injection Volume: Not explicitly stated.
- Mass Spectrometry:
 - System: Tandem mass spectrometer
 - Ionization: Positive electrospray ionization (ESI)
 - Detection: Multiple reaction monitoring (MRM)

Method 2: Enantioselective LC-MS/MS for Carvedilol Enantiomers[\[2\]](#)

- Sample Preparation:
 - Plasma samples are extracted using supported liquid extraction (SLE) in a 96-well plate format.
 - Extracted samples are derivatized with 2,3,4,6-tetra-O-acetyl- β -D-glucopyranosyl isothiocyanate (GITC) to enable chiral separation.
- Liquid Chromatography:
 - System: ACQUITY UPLC
 - Column: ACQUITY UPLC HSS T3
 - Mobile Phase: Gradient elution (details not specified)
- Mass Spectrometry:
 - System: Tandem mass spectrometer
 - Ionization: Positive ion electrospray
 - Detection: Not explicitly stated, but typically MRM for quantitative assays.

Method 3: RP-HPLC with UV Detection[3]

- Sample Preparation:
 - A one-step liquid-liquid extraction is performed.
- Liquid Chromatography:
 - System: High-Performance Liquid Chromatography with UV detection
 - Column: Not explicitly stated.
 - Mobile Phase: Not explicitly stated.
 - Detection: UV at a specified wavelength.

- Note: While this method does not use mass spectrometry or a deuterated internal standard, it provides a more accessible but less sensitive alternative.

Method 4: LC-MS/MS from Dried Blood Spots[4]

- Sample Preparation:
 - Dried blood spots are extracted using an acetonitrile and methanol mixture (1:1) containing the internal standard (carvedilol-d5).
- Liquid Chromatography:
 - System: UHPLC-MS/MS
- Mass Spectrometry:
 - Ionization: Ion spray voltage at 5500 V, source temperature at 500 °C.
 - Detection: Multiple reaction monitoring (MRM) with the transition for carvedilol being 407.1 > 100.1 and for carvedilol-d5 being 412.2 > 105.1.

Conclusion

The quantification of **(R)-Carvedilol-d4** in biological matrices is predominantly achieved through LC-MS/MS-based methods due to their high sensitivity and selectivity. The choice of a specific method will depend on the research needs, including the required level of sensitivity (LLOQ), the need for enantioselective separation, and the available sample matrix (plasma vs. DBS). The data presented in this guide, extracted from single-laboratory validations, demonstrates that robust and reliable methods exist for the quantification of carvedilol. For inter-laboratory studies, cross-validation of methods is essential to ensure data consistency and reliability across different sites. Researchers should carefully consider the validation parameters of each method to select the most appropriate one for their specific application.

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